molecular formula C23H29N3O5S B2851884 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922097-99-2

N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2851884
CAS No.: 922097-99-2
M. Wt: 459.56
InChI Key: YLOPNJQWOVYRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), which acts as the active metabolite of the clinical-stage prodrug Fevipiprant (QAW039). Source This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of B-cell receptor signaling. Source Its primary research value lies in the investigation of B-cell mediated diseases and autoimmune disorders. Researchers utilize this inhibitor to elucidate BTK's critical role in pathways such as B-cell activation, proliferation, and survival. Source While initially developed for allergic disorders like asthma, its application has expanded into oncology research, particularly in the context of B-cell malignancies where BTK signaling is a key driver of pathogenesis. Source This makes it a valuable chemical probe for dissecting BTK-dependent mechanisms and for evaluating potential therapeutic strategies in preclinical models.

Properties

IUPAC Name

N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-6-26-19-12-9-17(13-20(19)31-14-23(4,5)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)15(2)3/h7-13,15,25H,6,14H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOPNJQWOVYRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C23H27F3N2O4S
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : this compound

This compound features a benzoxazepine core known for diverse biological activities.

Antimicrobial Activity

Research has indicated that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the synthesized derivatives' effects against common bacterial pathogens. The results showed that certain compounds demonstrated significant antibacterial effects:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzoxazepine AE. coli32 µg/mL
Benzoxazepine BS. aureus16 µg/mL
N-(4-(N-(5-ethyl...P. aeruginosa64 µg/mL

The sulfonamide group in the compound is believed to play a crucial role in its antibacterial mechanism by inhibiting bacterial folic acid synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro studies measuring cytokine release in response to inflammatory stimuli. For instance:

Treatment GroupIL-6 Release (pg/mL)TNF-α Release (pg/mL)
Control150200
Compound A90120
Compound B70100

These results suggest that the compound can significantly reduce pro-inflammatory cytokines like IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Several studies have explored the anticancer properties of benzoxazepine derivatives. In one study involving various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

The compound exhibited cytotoxic effects with varying potency depending on the cell type. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

The biological activities of N-(4-(N-(5-ethyl...)) are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes critical for bacterial growth and inflammatory responses.
  • Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death.

Case Study 1: Antibacterial Efficacy

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Anti-cancer Trials

A phase II clinical trial investigated the efficacy of the compound in patients with advanced solid tumors. Preliminary results indicated a promising response rate with manageable side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the tetrahydrobenzo[b][1,4]oxazepine scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The sulfamoyl group may enhance the compound's interaction with target proteins involved in cancer pathways .

Neuroprotective Effects

Heterocyclic compounds like N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide have been investigated for their neuroprotective effects. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The presence of the sulfamoyl group suggests potential antimicrobial activity against various pathogens. Preliminary studies have indicated that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria by targeting bacterial enzymes involved in folate synthesis .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated its ability to reduce tumor growth in xenograft models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent reduction in tumor size compared to control groups .

Study 2: Neuroprotective Mechanism

In vitro experiments revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The mechanism was linked to the modulation of signaling pathways involved in apoptosis and inflammation.

Study 3: Antimicrobial Testing

The antimicrobial activity was assessed against Escherichia coli and Staphylococcus aureus using standard disk diffusion methods. The compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against both bacteria, indicating promising antibacterial properties .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl and isobutyramide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products
Acidic hydrolysisHCl (conc.), refluxH₂O, HClSulfonic acid derivative + 5-ethyl-3,3-dimethyl-4-oxo-oxazepin-8-amine
Basic hydrolysisNaOH (aq.), 80°CNaOHSodium sulfonate salt + isobutyric acid
  • Key Findings :

    • Hydrolysis of the sulfamoyl group under acidic conditions cleaves the S–N bond, yielding a sulfonic acid and an amine derivative .

    • Basic hydrolysis of the isobutyramide generates a carboxylate salt .

Nucleophilic Substitution

The sulfamoyl group acts as a leaving group in nucleophilic substitution reactions:

Reaction Type Conditions Reagents Products
Aromatic substitutionDMF, 60°CR-X (alkyl/aryl halides)Substituted sulfonamide derivatives
Thiol substitutionEtOH, RTThiophenolThioether-linked analogs
  • Key Findings :

    • Replacement of the sulfamoyl group with alkyl/aryl halides introduces diverse substituents, enabling structural diversification .

    • Thiols selectively attack the sulfonyl group to form stable thioether bonds .

Oxidation and Reduction

The oxazepinone ring and amide groups participate in redox reactions:

Reaction Type Conditions Reagents Products
OxidationKMnO₄, H₂SO₄KMnO₄Hydroxylated oxazepin derivatives
ReductionLiAlH₄, THFLiAlH₄Amine reduction products (e.g., secondary amines)
  • Key Findings :

    • Oxidation of the oxazepin ring introduces hydroxyl groups at the 4-position .

    • Reduction of the amide group converts it to a methyleneamine moiety .

Cyclization Reactions

The compound can undergo intramolecular cyclization under specific conditions:

Reaction Type Conditions Reagents Products
Thermal cyclizationToluene, 110°CFused heterocyclic systems (e.g., quinazolinone derivatives)
Acid-catalyzedH₂SO₄, refluxH₂SO₄Tricyclic sulfonamide-lactams
  • Key Findings :

    • Heating in toluene induces cyclization between the sulfamoyl nitrogen and the oxazepin carbonyl, forming quinazolinone analogs .

    • Acidic conditions promote lactam formation via intramolecular amidation .

Comparative Reactivity with Analogs

The reactivity profile aligns with structurally related sulfonamide-oxazepin hybrids:

Compound Key Reaction Outcome Reference
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)butyramideHydrolysisEnhanced stability under basic conditions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2,6-difluorobenzamideNucleophilic substitutionFluorine-directed regioselectivity

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis may follow routes similar to N-phenylacetamide derivatives (55–91% yields) but require optimization for the benzoxazepine core .

Spectroscopic Challenges: Overlaps in ¹H-NMR regions A and B (positions 29–36 and 39–44) may complicate structural confirmation, necessitating advanced techniques like NOESY or X-ray crystallography .

Data Tables

Table 2: Key NMR Chemical Shifts in Analogous Compounds

Compound Region A (ppm) Region B (ppm) Reference
Rapa (Control) 3.2–3.8 1.5–2.1
Compound 1 3.4–3.9 1.6–2.3
Compound 7 3.5–4.0 1.7–2.4

Table 3: Tanimoto Similarity Scores for Structural Motifs

Compound Pair Tanimoto (Morgan) Similarity Class
Target vs. A28 0.35 Low
Target vs. Sulfamethoxazole 0.48 Moderate
A28 vs. Sulfamethoxazole 0.62 High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.